molecular formula C15H12F3N3O2 B13896221 2,2,2-trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one

2,2,2-trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one

Cat. No.: B13896221
M. Wt: 323.27 g/mol
InChI Key: UPELGARMUSJCPA-SFYZADRCSA-N
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Description

2,2,2-Trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one is a complex organic compound with a molecular formula of C15H12F3N3O2. This compound is known for its unique structural features, including a trifluoromethyl group and a methanoazepinoquinoxaline core.

Preparation Methods

The synthesis of 2,2,2-trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one involves multiple steps. One common synthetic route includes the reaction of a quinoxaline derivative with a trifluoroacetylating agent under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides for substitution.

Scientific Research Applications

2,2,2-Trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the methanoazepinoquinoxaline core provides a rigid framework for interaction with biological molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Compared to other similar compounds, 2,2,2-trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one stands out due to its unique combination of a trifluoromethyl group and a methanoazepinoquinoxaline core. Similar compounds include:

Properties

Molecular Formula

C15H12F3N3O2

Molecular Weight

323.27 g/mol

IUPAC Name

(1R,12S)-14-(2,2,2-trifluoroacetyl)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one

InChI

InChI=1S/C15H12F3N3O2/c16-15(17,18)14(23)21-5-7-1-8(6-21)10-3-12-11(2-9(7)10)19-4-13(22)20-12/h2-4,7-8H,1,5-6H2,(H,20,22)/t7-,8+/m1/s1

InChI Key

UPELGARMUSJCPA-SFYZADRCSA-N

Isomeric SMILES

C1[C@H]2CN(C[C@@H]1C3=CC4=C(C=C23)NC(=O)C=N4)C(=O)C(F)(F)F

Canonical SMILES

C1C2CN(CC1C3=CC4=C(C=C23)NC(=O)C=N4)C(=O)C(F)(F)F

Origin of Product

United States

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